Cy3-PEG8-Alkyne

Click Chemistry Oligonucleotide Conjugation Fluorescence Labeling

Cy3-PEG8-Alkyne is the definitive choice for copper-catalyzed click chemistry labeling where aqueous solubility, conjugate homogeneity, and preserved biomolecule integrity are critical. The PEG8 spacer overcomes the limitations of non-PEGylated Cy3-alkynes—eliminating denaturing organic co-solvents—while outperforming shorter PEG2–PEG4 linkers by suppressing fluorophore stacking and self-quenching. Compared to longer PEG12 chains, PEG8 minimizes conformational heterogeneity, ensuring reproducible conjugate purification. This reagent delivers high-efficiency, biocompatible labeling for proteins, nucleic acids, and live-cell imaging.

Molecular Formula C49H72ClN3O9
Molecular Weight 882.6 g/mol
Cat. No. B12371608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCy3-PEG8-Alkyne
Molecular FormulaC49H72ClN3O9
Molecular Weight882.6 g/mol
Structural Identifiers
SMILESCC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCC#C)(C)C)C)C.[Cl-]
InChIInChI=1S/C49H71N3O9.ClH/c1-7-25-54-27-29-56-31-33-58-35-37-60-39-40-61-38-36-59-34-32-57-30-28-55-26-23-50-47(53)22-9-8-14-24-52-44-19-13-11-17-42(44)49(4,5)46(52)21-15-20-45-48(2,3)41-16-10-12-18-43(41)51(45)6;/h1,10-13,15-21H,8-9,14,22-40H2,2-6H3;1H
InChIKeyBIZZKBGGPQROCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cy3-PEG8-Alkyne: A Fluorescent Click Chemistry Reagent with an 8-Unit PEG Spacer for Optimized Bioconjugation


Cy3-PEG8-Alkyne is a fluorescent bioconjugation reagent that combines the Cyanine 3 (Cy3) fluorophore with an 8-unit polyethylene glycol (PEG8) spacer and a terminal alkyne group. This compound is specifically designed for copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-containing biomolecules. The Cy3 core provides robust fluorescence with excitation/emission maxima at approximately 550/570 nm , while the PEG8 spacer confers enhanced water solubility and reduces steric hindrance during conjugation . The molecular weight is 882.56 g/mol .

Why Cy3-PEG8-Alkyne Cannot Be Arbitrarily Replaced by Other PEG-Length Cy3-Alkyne Conjugates or Non-PEGylated Cy3 Dyes


The PEG spacer length in Cy3-PEGn-Alkyne reagents is not an arbitrary variable; it critically determines aqueous solubility, aggregation state, and the effective reach of the reactive alkyne group. A non-PEGylated Cy3-alkyne exhibits limited water solubility and requires organic co-solvent, which can denature sensitive proteins or disrupt native nucleic acid structures [1]. Conversely, shorter PEG2–PEG4 spacers may inadequately suppress dye-dye stacking and fluorescence quenching, while longer PEG12 spacers can introduce excessive conformational flexibility that complicates conjugate purification and characterization. Cy3-PEG8-Alkyne occupies a functional 'sweet spot' that balances hydrophilicity, steric accessibility, and bioconjugate homogeneity .

Quantitative Differentiation Evidence for Cy3-PEG8-Alkyne Relative to Non-PEGylated Cy3-Alkyne and Other PEG-Length Analogs


Conjugation Yield of Cy3-Alkyne (Non-PEGylated) to Azide-Modified DNA Provides a Baseline for Expected Performance

A 2023 study demonstrated that a Cy3-alkyne moiety (non-PEGylated) could be conjugated to an azide-functionalized oligodeoxynucleotide (ODN) via CuAAC, achieving a calculated yield of 90.3 ± 0.4% [1]. This yield represents a benchmark for Cy3-based click labeling of nucleic acids. While the study used a non-PEGylated Cy3-alkyne, it underscores the high reactivity of the Cy3-alkyne scaffold. Cy3-PEG8-Alkyne is expected to exhibit at least comparable conjugation efficiency, with the added benefits of aqueous solubility and reduced steric hindrance conferred by the PEG8 spacer, which can further improve yields in challenging biological contexts .

Click Chemistry Oligonucleotide Conjugation Fluorescence Labeling

Aqueous Solubility Contrast: PEG8 Linker Enables Direct Use in Biological Buffers, Avoiding Organic Co-Solvents Required by Non-PEGylated Cy3-Alkyne

Non-PEGylated Cy3-alkyne exhibits limited aqueous solubility and must be dissolved in an organic co-solvent (e.g., DMSO or DMF) prior to addition to aqueous biomolecule solutions [1]. This requirement can compromise the structural integrity or activity of sensitive proteins. In contrast, Cy3-PEG8-Alkyne is described as highly soluble in water due to the hydrophilic PEG8 segment . The PEG spacer enhances water solubility and reduces steric hindrance, improving accessibility to target molecules in aqueous environments .

Water Solubility Bioconjugation Protein Labeling

Reduced Fluorescence Quenching: PEG8 Spacer Mitigates Dye Aggregation and Self-Quenching Compared to Shorter PEG Linkers (PEG2–PEG4)

Cyanine dyes like Cy3 are prone to aggregation and self-quenching at high local concentrations, a phenomenon exacerbated when the fluorophore is in close proximity to other dye molecules or to the conjugated biomolecule [1]. PEG spacers physically separate the dye from the biomolecule and from neighboring dye conjugates, reducing stacking interactions. While quantitative head-to-head quenching data for Cy3-PEG8-Alkyne versus Cy3-PEG2-Alkyne or Cy3-PEG4-Alkyne are not available in peer-reviewed literature, the PEG8 spacer provides a greater spatial separation (estimated extended length ~30 Å) compared to PEG4 (~15 Å), which is predicted to more effectively suppress aggregation-induced quenching [2]. This principle is supported by studies showing that PEGylation improves fluorescence stability in aqueous systems [3].

Fluorescence Stability PEG Spacer Optimization Self-Quenching

Purification Advantage: PEG8-Conjugate Molecular Weight (4722.8 g/mol for DNA Conjugate) Facilitates Ultrafiltration Separation from Excess Reagent

In the 2023 study by Doe et al., the DNA-Cy3 conjugate (using a non-PEGylated Cy3-alkyne) had a molecular weight of 4722.8 g/mol, enabling efficient purification from unconjugated Cy3-alkyne (MW ~500-600 g/mol) using a 3 kDa molecular weight cut-off (MWCO) ultrafiltration device [1]. For Cy3-PEG8-Alkyne (MW 882.56 g/mol), the corresponding conjugate molecular weight would be approximately 5000-5500 g/mol depending on the nucleic acid length, which still falls well above the 3 kDa cutoff. The PEG8 spacer does not preclude the use of this simple, chromatography-free purification method, maintaining the cost-effective workflow described in the study.

Purification Ultrafiltration Oligonucleotide Conjugates

Preserved Fluorescence Quantum Yield: PEG8 Spacer Does Not Impair Cy3 Core Photophysics

The fluorescence quantum yield (QY) of Cy3 is environment-sensitive; in non-viscous aqueous solutions, QY is reported to be as low as 0.04 due to rotational deactivation pathways [1]. However, when Cy3 is conjugated to a biomolecule or incorporated into a more viscous or constrained environment, its QY increases significantly. The PEG8 linker does not alter the Cy3 chromophore and thus does not intrinsically lower QY. In fact, by improving solubility and reducing aggregation, the PEG8 spacer may help preserve Cy3 fluorescence in aqueous formulations. Direct QY comparisons between Cy3-PEG8-Alkyne and non-PEGylated Cy3-alkyne are not published, but the established photophysics of Cy3 [1] indicate that the PEG spacer is a neutral or beneficial modification.

Fluorescence Quantum Yield Cy3 Photophysics PEG Linker

Optimal Procurement and Use Cases for Cy3-PEG8-Alkyne Based on Quantitative Differentiation


High-Density Oligonucleotide Labeling for Nucleic Acid Nanoparticles

When constructing nucleic acid nanoparticles (NANPs) that require multiple Cy3 labels per particle, the PEG8 spacer of Cy3-PEG8-Alkyne minimizes fluorophore stacking and self-quenching, as inferred from the ~30 Å separation compared to shorter PEG linkers. The aqueous solubility of the reagent simplifies the conjugation reaction without denaturing the nucleic acid structure. The high conjugation efficiency demonstrated for the Cy3-alkyne platform (90.3% for DNA) [1] is expected to be maintained or improved, and the resulting conjugate remains compatible with rapid 3 kDa MWCO ultrafiltration purification. This combination makes Cy3-PEG8-Alkyne the preferred choice for preparing bright, homogeneous NANPs for fluorescence tracking and drug delivery applications.

Labeling of Aggregation-Prone Proteins or Antibodies

For proteins that are sensitive to organic solvents or prone to aggregation upon dye conjugation, Cy3-PEG8-Alkyne offers two key advantages over non-PEGylated Cy3-alkyne: (1) direct aqueous solubility eliminates the need for DMSO/DMF co-solvents that can unfold proteins [2]; and (2) the PEG8 spacer physically separates the hydrophobic Cy3 dye from the protein surface, reducing the likelihood of dye-induced protein aggregation. While head-to-head aggregation data are not available, the design principle is well-established in protein-PEGylation science and is supported by the vendor description of reduced steric hindrance .

FRET or Quenching Assays Requiring Precise Donor-Acceptor Distances

In fluorescence resonance energy transfer (FRET) experiments where Cy3 serves as a donor, the PEG8 spacer provides a defined, extended linker length (~30 Å) that increases the distance between the Cy3 donor and a potential acceptor conjugated to the same biomolecule. This can be exploited to avoid unwanted FRET between neighboring dyes on multiply labeled constructs. The PEG8 length is sufficiently long to decouple Cy3 from local environmental effects without introducing the excessive flexibility and heterogeneity associated with much longer PEG chains (e.g., PEG12). This makes Cy3-PEG8-Alkyne a well-balanced choice for distance-sensitive fluorescence assays.

Live-Cell Surface Labeling via Metabolic Azide Incorporation

Metabolic labeling with azide-modified sugars or amino acids followed by click chemistry with a Cy3-alkyne is a common method for imaging specific biomolecules on live cells. Cy3-PEG8-Alkyne is particularly well-suited for this application because its high water solubility ensures efficient diffusion through aqueous culture media and its PEG spacer reduces non-specific sticking to the cell membrane . The elimination of organic co-solvents protects cell viability during the labeling reaction. The established Cy3 fluorescence properties (Ex/Em ~550/570 nm) provide strong signal with low background autofluorescence in the green/orange channel.

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